Product packaging for hirustasin(Cat. No.:CAS No. 154303-69-2)

hirustasin

Cat. No.: B1177189
CAS No.: 154303-69-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Natural Serine Protease Inhibitors

Serine proteases constitute a major class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to life. nih.govnih.gov In humans, they represent nearly a third of all known proteases and play pivotal roles in digestion, blood coagulation, immune response, and inflammation. nih.gov The activity of these enzymes is tightly regulated to prevent uncontrolled proteolysis, which can lead to severe diseases. This regulation is often achieved by natural serine protease inhibitors (serpins), which are found across a wide range of organisms. nih.gov

Naturally-derived protease inhibitors are typically small, stable proteins, often rich in disulfide bridges that confer structural integrity. nih.gov They are classified into various families based on their structure and inhibitory mechanism, including the Kunitz, Bowman-Birk, and Kazal types. nih.gov These inhibitors generally function by binding tightly to the active site of their target protease in a substrate-like manner, effectively blocking its catalytic function. The study of these natural inhibitors is crucial as they provide models for the development of new therapeutic agents designed to modulate the activity of specific proteases implicated in human disease. nih.gov

Overview of Hirustasin as a Model Antistasin-Type Inhibitor

This compound is a prominent member of the antistasin (B1166323) family of serine protease inhibitors. nih.gov Antistasin, the prototype for this family, is a potent inhibitor of the blood coagulation enzyme Factor Xa and was originally isolated from the Mexican leech Haementeria officinalis. nih.gov Unlike its relative, this compound shows no inhibitory activity against Factor Xa or the blood coagulation cascade. nih.govgoogle.com Instead, it is a strong, tight-binding inhibitor of tissue kallikrein, trypsin, chymotrypsin (B1334515), and neutrophil cathepsin G. nih.govuniprot.org

Structurally, this compound is unique. It is a small protein of 55 amino acids with a molecular weight of 5866 Da. nih.gov A key feature is the presence of ten cysteine residues that form five disulfide bonds, creating a compact and stable structure. nih.govgoogle.com While showing sequence similarity to the two domains of antistasin, this compound consists of only a single domain. nih.gov

The crystal structure of the complex between this compound and tissue kallikrein revealed that this compound possesses a unique conformation and disulfide bond connectivity, establishing it as the prototype for a new structural class of serine protease inhibitors. nih.gov Its mechanism involves the inhibitor's primary binding loop entering the active site of the protease, where an arginine residue at the P1 position fits into the enzyme's specificity pocket. nih.gov

This compound's high affinity and specificity for its target enzymes make it a valuable tool in biochemical research. It serves as a model for understanding the molecular interactions between proteases and their inhibitors and for designing synthetic inhibitors with therapeutic potential. google.com

Detailed Research Findings: this compound Inhibition Profile

This compound is characterized as a tight-binding inhibitor of several key serine proteases. The inhibition constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a stronger binding affinity. While specific Ki values for this compound are not consistently reported across all studies, research indicates its high potency, with Ki values generally falling in the nanomolar (10⁻⁹ M) to picomolar (10⁻¹² M) range. google.com

Target ProteaseInhibition Constant (Ki) Range
Tissue Kallikrein10⁻⁹ M to 10⁻¹³ M
Trypsin10⁻⁹ M to 10⁻¹³ M
Chymotrypsin10⁻⁹ M to 10⁻¹³ M
Cathepsin G10⁻⁹ M to 10⁻¹³ M

This table reflects the general inhibitory potency of this compound as described in patent literature; specific experimental values may vary. google.com

Properties

CAS No.

154303-69-2

Molecular Formula

C8 H15 N3 O

Synonyms

hirustasin

Origin of Product

United States

Biological Origin and Discovery

Isolation and Characterization from Hirudo medicinalis

Hirustasin was first isolated and characterized from the medicinal leech, Hirudo medicinalis. The purification process to achieve apparent homogeneity involved a combination of cation-exchange chromatography and affinity chromatography nih.gov. Subsequent detailed analysis revealed it to be a single-domain, 55-amino acid protein with a molecular weight of 5866 Da nih.govpreprints.org.

Structurally, this compound is classified as an antistasin-type serine-proteinase inhibitor nih.gov. Antistasin (B1166323), a potent inhibitor of blood coagulation factor Xa originally isolated from the Mexican leech Haementeria officinalis, is considered the prototype of this inhibitor family nih.govaltmedrev.com. A defining feature of this family is a highly conserved spacing of ten cysteine residues, a characteristic that is nearly exactly maintained in this compound nih.gov. Despite this, this compound is unique as it is the only known antistasin-type protein consisting of a single domain; for comparison, antistasin itself contains two domains nih.gov. Sequence analysis shows that this compound shares 27% and 32% sequence identity with the first and second domains of antistasin, respectively nih.gov.

Functionally, this compound is a potent, tight-binding inhibitor of several serine proteases. It was the first inhibitor of tissue kallikrein to be identified in leeches nih.govpreprints.org. In addition to tissue kallikrein, it effectively inhibits trypsin, chymotrypsin (B1334515), and neutrophil cathepsin G nih.govnih.govuniprot.org. The reactive site peptide bond, the point of interaction with the target protease, has been identified between Arginine 30 and Isoleucine 31 nih.gov.

A noteworthy aspect of this compound's characterization is its specificity. Despite the significant structural homology to antistasin, particularly around the reactive site, this compound does not inhibit blood coagulation in vitro and shows no inhibitory activity towards isolated factor Xa nih.govresearchgate.net. This finding underscores that structural elements beyond the reactive site sequence play a crucial role in determining the specific inhibitory profile of antistasin-type proteins nih.gov.

Biochemical Properties of this compound
PropertyDescriptionReference
Source OrganismHirudo medicinalis (Medicinal Leech) nih.gov
Protein FamilyAntistasin-type serine-proteinase inhibitor nih.gov
Molecular Weight5866 Da nih.govpreprints.org
Amino Acid Residues55 nih.govnih.gov
StructureSingle domain with 10 conserved cysteine residues nih.gov
Reactive SitePeptide bond between Arg 30 - Ile 31 nih.gov
Inhibitory Spectrum of this compound
Target ProteaseInhibitory ActivityReference
Tissue KallikreinStrong, tight-binding inhibition nih.govuniprot.org
TrypsinStrong, tight-binding inhibition nih.govuniprot.org
ChymotrypsinStrong, tight-binding inhibition nih.govuniprot.org
Neutrophil Cathepsin GStrong, tight-binding inhibition nih.govuniprot.org
Factor XaNo inhibition nih.govresearchgate.net

Historical Context of Leech Saliva Protease Inhibitor Research

The study of bioactive compounds from leech saliva has a long history, driven by the organism's remarkable blood-feeding capabilities. For centuries, the medicinal leech has been used in medicine, but scientific investigation into the components of its saliva began in earnest in the late 19th and 20th centuries nih.govresearchgate.net. A pivotal discovery was made in 1884 by John Berry Haycraft, who identified a potent anticoagulant substance in leech secretions, which he named hirudin wikipedia.org. This discovery marked the beginning of a new field of research focused on isolating and characterizing the pharmacologically active molecules from leeches.

Leech salivary glands are now understood to secrete a complex cocktail of over 100 bioactive proteins, a significant portion of which are protease inhibitors nih.govresearchgate.netnih.gov. These inhibitors are crucial for the leech's feeding process, primarily by preventing blood coagulation and reducing inflammation in the host nih.gov. This compound is one of many such inhibitors found in Hirudo medicinalis.

The research landscape of leech-derived protease inhibitors is diverse, with several distinct families of inhibitors having been identified. Besides this compound and the well-known thrombin inhibitor hirudin, other prominent examples from Hirudo medicinalis include:

Bdellins : These are inhibitors of trypsin, plasmin, and acrosin nih.gov.

Eglins : This family of inhibitors targets chymotrypsin, subtilisin, and granulocyte proteinases such as elastase and cathepsin G preprints.orgnih.gov.

Carboxypeptidase A inhibitors : These molecules were also discovered in Hirudo medicinalis preprints.orgnih.gov.

Complement C1 Inhibitors : A protein that potently inhibits the C1 component of the complement system was also isolated from this leech species preprints.org.

The discovery of antistasin from a different leech species, Haementeria officinalis, was a key development that provided the framework for understanding this compound nih.govnih.gov. Antistasin's potent factor Xa inhibition and its unique, cysteine-rich, two-domain structure defined a new family of serine protease inhibitors oup.comnih.gov. The subsequent isolation of this compound from Hirudo medicinalis and its characterization as a single-domain member of this family highlighted the evolutionary diversity and functional specialization of these molecules within different leech species nih.govoup.com.

Molecular Structure and Conformation

Primary Structure and Amino Acid Sequence Analysis

The foundational understanding of hirustasin begins with its primary structure, defined by its polypeptide length and conserved cysteine residues.

This compound is a compact protein composed of 55 amino acid residues. ebi.ac.ukebi.ac.ukuniprot.org This polypeptide chain results in a molecular weight of approximately 5866 Da. uniprot.orgrcsb.org Uniquely among some related antistasin-type proteins, this compound is known to consist of a single domain. uniprot.orgrcsb.org

Table 1: Key Primary Structure Characteristics of this compound
CharacteristicValue
Polypeptide Length55 amino acids
Molecular Weight (Mr)~5866 Da
Number of Domains1
Table 2: Cysteine and Disulfide Bond Characteristics
FeatureDescription
Total Cysteine Residues10
Number of Disulfide Bonds5
Cysteine Connectivity"abab cdecde" pattern
Structural RoleMaintains tertiary structure; compensates for absent hydrophobic core

Three-Dimensional Structure Elucidation

The three-dimensional conformation of this compound has been extensively studied, both in its free form and in complex with target proteases, primarily through X-ray crystallography.

The crystal structure of free this compound has been successfully elucidated, providing crucial insights into its intrinsic fold. Structural determination was achieved using high-resolution X-ray diffraction data, specifically at 1.4 Å resolution from room temperature data and 1.2 Å resolution from low-temperature diffraction data. Independent structural solutions were also obtained from a single pseudo-symmetric gold derivative. The Protein Data Bank (PDB) entries 1bx8 (1.4 Å resolution) and 1bx7 (1.2 Å resolution) correspond to the crystal structures of free this compound.

Table 3: X-ray Crystallography Data for Free this compound
PDB EntryResolution (Å)Temperature Condition
1bx81.4Room Temperature
1bx71.2Low Temperature

Further structural understanding has been gained from the X-ray crystallographic analysis of this compound in complex with proteases, notably porcine tissue kallikrein (KLK1). The crystal structure of the this compound-kallikrein complex (PDB entry 1hia) was determined at 2.4 Å resolution.

Comparative analysis between the free and complexed structures of this compound reveals that binding to kallikrein induces a hinge-bending motion between the two subdomains of this compound. This conformational change is accompanied by the isomerization of a cis proline residue to a trans conformation and a repositioning of the P3, P4, and P5 residues, facilitating their interaction with the cognate protease. In the complex, this compound adopts a brick-like structure. The interaction with kallikrein is characterized by the formation of an antiparallel beta sheet between the protease and the inhibitor. Specifically, the P1 arginine residue of this compound inserts into a deep, negatively charged pocket within the enzyme's active site. An additional pocket on the protease accommodates the side chain of the P4 valine. The P2 Cys29-Cys48 disulfide bridge plays a role in rigidifying the reactive loop region, with the P3' Cys33-Cys50 disulfide also contributing to this rigidity.

The specific "abab cdecde" pattern of cysteine connectivity leads the polypeptide chain to fold into two similar motifs or domains. While the structure is considered to have two domains, only the C-terminal domain is observed to interact with the protease in the this compound-kallikrein complex. The disulfide pattern of the N-terminal domain shows similarities to patterns found in other proteins. Prior to the elucidation of its crystal structure, the general structural topography and disulfide connectivity of this compound were not fully described. The intrinsic flexibility of this compound, despite its high degree of disulfide cross-linking, is a notable characteristic of this protein family.

Conformational Dynamics and Intrinsic Flexibility

Despite being extensively cross-linked by disulfide bridges, this compound exhibits considerable intrinsic flexibility. nih.govresearchgate.netnih.govreadthedocs.io This inherent flexibility is a critical characteristic that enables the inhibitor to adopt specific conformations necessary for recognition by and optimal fitting into the active site of its target proteases. researchgate.netreadthedocs.io This dynamic behavior challenges traditional static "lock-and-key" models of inhibitor design, highlighting the importance of conformational adaptability in protein-ligand interactions. researchgate.netreadthedocs.io

A key aspect of this compound's conformational dynamics is the occurrence of hinge-bending motions. Upon binding to its cognate protease, such as tissue kallikrein, this compound undergoes a significant hinge-bending movement between its two subdomains. nih.govresearchgate.netnih.govreadthedocs.io This motion facilitates the necessary structural adjustments for effective interaction with the protease. nih.govresearchgate.netnih.govreadthedocs.io

The hinge-bending motion observed during ligand binding is intimately linked with a specific conformational change involving a proline residue. This movement is accompanied by the isomerization of a cis proline to a trans conformation. nih.govresearchgate.netnih.govreadthedocs.io This cis-trans proline isomerization upon enzyme binding has been specifically noted in this compound, underscoring its role as an intrinsic intramolecular switch that contributes to the protein's functional flexibility. drugpatentwatch.comnih.gov

Structural Homology and Divergence within the Antistasin-Type Inhibitor Family

This compound is a member of the antistasin-type serine protease inhibitor family, a group characterized by a conserved pattern of cysteine residues. moph.go.thvdoc.pubnih.gov These inhibitors play crucial roles in blocking blood coagulation and other proteolytic processes, particularly in leeches.

Comparative Structural Analysis with Multi-Domain Antistasins

Antistasin (B1166323), isolated from the Mexican leech Haementeria officinalis, is considered the prototype of this inhibitor family and is composed of two homologous domains. nih.gov Each of these antistasin domains structurally resembles this compound. However, a significant distinguishing feature of this compound is that it is the only known antistasin-type protein to consist of a single domain. nih.gov

A crucial divergence lies in their inhibitory specificities. Despite their high structural similarity, particularly around the putative reactive-site peptide bond, this compound does not inhibit blood coagulation in vitro or the amidolytic activity of isolated factor Xa, unlike antistasin which is a potent factor Xa inhibitor. nih.gov This difference in specificity is influenced by structural elements beyond the reactive site sequence. nih.gov For example, a putative exosite binding region in the N-terminal domain of antistasin, comprising residues 15-17 (typically a glutamate), is an alanine (B10760859) in this compound, preventing its interaction with factor Xa. This compound shares approximately 27% and 32% sequence identity with the first and second domains of antistasin, respectively, while maintaining a nearly exact conservation of the spacing of its ten cysteine residues. nih.gov The disulfide connectivity of this compound follows an "abab cdecde" pattern. moph.go.th

Distinguishing Features from Related Leech Protease Inhibitors (e.g., ghilanten, bdellastasin, guamerin, piguamerin, poecistasin)

This compound stands out as the first inhibitor of tissue kallikrein identified in leeches. nih.govmoph.go.th While antistasin and ghilanten are selective for coagulation factor Xa, this compound specifically binds to tissue kallikrein, in addition to inhibiting trypsin, chymotrypsin (B1334515), and neutrophil cathepsin G. nih.govmoph.go.th

Other related leech protease inhibitors within the antistasin family also exhibit distinct features:

Ghilanten: Isolated from the Amazonian leech Haementeria ghilianii, ghilanten is highly similar to antistasin, sharing over 90% sequence identity and functional properties, including factor Xa inhibition. Like antistasin, it possesses a glutamate (B1630785) residue at the exosite binding position.

Bdellastasin: Also from Hirudo medicinalis, bdellastasin is a single-domain inhibitor that targets trypsin, plasmin, and acrosin. Its reactive P1 site typically contains arginine or lysine.

Guamerin: Found in Hirudo nipponia, guamerin is a single-domain inhibitor with high homology to this compound. It specifically inhibits chymotrypsin-like and elastase-like proteases, but not trypsin-like enzymes, due to a methionine residue at its predicted P1 site.

Piguamerin: Also from Hirudo nipponia, piguamerin is a single-domain protein that inhibits plasma and tissue kallikrein, as well as trypsin. Its reactive P1 site, similar to bdellastasin, contains arginine or lysine.

Poecistasin: Purified from Poecilobdella manillensis, poecistasin is a single-domain inhibitor (48 amino acids, 5027.5 Da) that inhibits FXIIa, kallikrein, trypsin, and elastase. Notably, it does not inhibit factor Xa or thrombin. Poecistasin shares high sequence similarity (92% identical) with a guamerin-like homolog from P. manillensis. Its reactive P1 site is identified as arginine 27.

Compound Names and Identifiers

Biochemical Mechanism of Serine Protease Inhibition

Identification and Characterization of Target Proteases

Hirustasin has been identified as a tight-binding inhibitor of several key serine proteases. genecards.org Its inhibitory spectrum includes enzymes involved in various physiological processes. nih.govrcsb.org

Inhibition of Tissue Kallikrein

This compound was the first inhibitor of tissue kallikrein to be identified in leeches. genecards.orgnih.gov It binds specifically to tissue kallikrein (KLK1). researchgate.netwikipedia.org Studies involving the complex of this compound with tissue kallikrein have provided structural insights into their interaction. researchgate.net The binding to kallikrein induces conformational changes in this compound, including a hinge-bending motion between its subdomains and the isomerization of a cis proline residue, facilitating interaction with the protease. researchgate.net

Inhibition of Trypsin

This compound is also a potent inhibitor of trypsin. genecards.orgnih.govrcsb.org Incubation of this compound with trypsin leads to proteolytic cleavage, primarily at the Arg30-Ile31 peptide bond, consistent with this being the reactive site. moph.go.th

Inhibition of Chymotrypsin (B1334515)

Alpha-chymotrypsin is another serine protease inhibited by this compound. genecards.orgnih.govrcsb.org While trypsin digestion of this compound results in significant cleavage, interaction with chymotrypsin primarily involves the formation of a complex, with slower accumulation of cleaved this compound species. moph.go.th

Inhibition of Neutrophil Cathepsin G

Neutrophil cathepsin G, a serine protease found in the granules of neutrophils, is also inhibited by this compound. genecards.orgnih.govrcsb.org This broad specificity against enzymes like cathepsin G highlights this compound's potential to modulate processes involving these proteases. rcsb.org

Enzyme Kinetics and Inhibitory Potency

The inhibitory potency of this compound against its target proteases is characterized by its inhibition constants (Ki). thesciencein.org

Determination of Inhibition Constants (Ki)

This compound demonstrates tight-binding inhibition with Ki values typically in the nanomolar to picomolar range, indicating high affinity for its target enzymes. For tissue kallikrein (KLK1), the Ki value has been reported to be around 13 nM. While specific Ki values for trypsin, chymotrypsin, and neutrophil cathepsin G were mentioned in the context of this compound's inhibitory profile, precise Ki values for this compound against each of these specific enzymes were not consistently available across the provided sources to populate a detailed table. However, this compound is described as a tight-binding inhibitor for these proteases. genecards.org

Table of Target Protease Inhibition by this compound

Target ProteaseInhibition Status
Tissue Kallikrein (KLK1)Inhibited
TrypsinInhibited
ChymotrypsinInhibited
Neutrophil Cathepsin GInhibited

Table of Inhibition Constants (Ki)

Target ProteaseKi ValueReference
Tissue Kallikrein (KLK1)~13 nM
TrypsinNot consistently available in sources
ChymotrypsinNot consistently available in sources
Neutrophil Cathepsin GNot consistently available in sources

Characterization of Competitive Inhibition Mechanisms

This compound has been characterized as a competitive inhibitor of its target proteases. mdpi.com This means it binds reversibly to the active site of the enzyme, competing with the natural substrate for binding. The interaction leads to the formation of a stable enzyme-inhibitor complex, thereby preventing the enzyme from cleaving its substrate. The biological activity of recombinant this compound has been shown to be identical to that of the authentic leech protein, and it forms complexes with proteases such as kallikrein, chymotrypsin, and trypsin. nih.gov

Molecular Basis of Enzyme-Inhibitor Interaction

The interaction between this compound and serine proteases involves specific molecular contacts within the active site cleft of the protease. The crystal structure of the complex between tissue kallikrein and this compound has provided detailed insights into these interactions. nih.gov

Molecular Basis of Enzyme-Inhibitor Interaction

Reactive Site Loop Architecture and Specificity Determinants (P1, P4 residues)

Canonical serine protease inhibitors, including this compound, interact with their target enzymes through an exposed binding loop that docks into the protease's active site. researchgate.netmdpi.combibliotekanauki.pl This reactive site loop contains residues, denoted by the Schechter and Berger nomenclature (P1, P2, P3, P1', P2', etc.), that interact with corresponding subsites (S1, S2, S3, S1', S2', etc.) in the protease's active site. researchgate.netnih.gov

In the case of the kallikrein-hirustasin complex, the P1 arginine residue of this compound plays a critical role in binding by inserting into a deep, negatively charged pocket (S1 subsite) of the enzyme. nih.gov An additional pocket at the periphery of the active site accommodates the side chain of the P4 valine residue of this compound, contributing to the specificity of the interaction. nih.gov This interaction pattern, involving P1 and P4 residues, distinguishes this compound's binding from that of other inhibitors like antistasin (B1166323), where P1 and P3 interactions are more prominent. embopress.org The putative reactive site peptide bond in this compound, which is resistant to proteolytic attack, is located between Arg30 and Ile31. nih.gov

Formation of Antiparkallel Beta-Sheets at the Interface

A key feature of the interaction between this compound and kallikrein is the formation of an antiparallel beta-sheet structure at the interface between the protease and the inhibitor. nih.gov This beta-sheet formation involves residues from both the inhibitor and the protease, contributing to the stability and specificity of the complex. researchgate.net In canonical inhibition mechanisms, antiparallel beta-sheets are commonly formed between residues P1-P3 of the inhibitor and residues 214-216 of the protease. researchgate.netembopress.org

Role of Specific Pockets in Protease Binding

The binding of this compound to serine proteases is mediated by interactions within specific pockets or subsites within the protease's active site. As mentioned, the S1 pocket, which accommodates the P1 arginine of this compound, is a critical determinant of specificity, particularly for trypsin-like enzymes that cleave after basic residues. nih.govnih.govmdpi.com The interaction of the P1 arginine with the negatively charged S1 pocket in kallikrein is a key factor in this compound's inhibitory activity against this enzyme. nih.gov The S4 pocket also plays a role by accommodating the P4 valine residue. nih.gov These specific interactions within the protease's binding pockets contribute to the tight and specific binding observed for this compound.

Specificity Profile and Non-Inhibitory Activities

This compound exhibits a distinct specificity profile, inhibiting a range of serine proteases but notably lacking activity against others. nih.govtbzmed.ac.irsci-hub.st

Specificity Profile and Non-Inhibitory Activities

Absence of Factor Xa Inhibition

Despite being classified as an antistasin-type inhibitor and sharing sequence similarity with antistasin, a potent inhibitor of Factor Xa, this compound does not inhibit blood coagulation in vitro or the amidolytic activity of isolated Factor Xa. nih.govsci-hub.stresearchgate.netgoogle.commdpi.com This lack of Factor Xa inhibition is a significant characteristic that differentiates this compound from other members of the antistasin family. nih.govmdpi.comcapes.gov.br

While antistasin effectively inhibits Factor Xa by interacting with its active site, structural differences between this compound and antistasin, particularly in regions outside the reactive site loop, are believed to influence this differential specificity. nih.govembopress.orgcapes.gov.br For instance, the absence of a specific exosite interaction region found in the N-terminal domain of antistasin, which is crucial for its Factor Xa inhibition, contributes to this compound's inability to inhibit this protease. embopress.org

This compound is a tight-binding inhibitor of tissue kallikrein, trypsin, α-chymotrypsin, and neutrophil cathepsin G, with inhibition constants in the nanomolar range. nih.govtbzmed.ac.irsci-hub.st Weak inhibition has also been observed for plasmin. sci-hub.st

Here is a summary of this compound's inhibitory activity:

Target ProteaseInhibition Affinity (Ki)
Tissue Kallikrein~13 nM sci-hub.st
Trypsin~7 nM sci-hub.st
Chymotrypsin~6.4 nM sci-hub.st
Neutrophil Cathepsin G~2.9 nM sci-hub.st
Plasmin~138 nM sci-hub.st
Factor XaNo inhibition nih.govsci-hub.stresearchgate.netgoogle.commdpi.com

Influence of Remote Structural Elements on Specificity

The specificity of serine protease inhibitors is a critical aspect of their biological function, dictating which enzymes they target within complex biological systems. In the case of this compound, an antistasin-type inhibitor isolated from the medical leech Hirudo medicinalis, its inhibitory profile reveals a distinct specificity compared to related inhibitors like antistasin, despite similarities in their putative reactive site regions. nih.govnih.govcenmed.com This divergence in target enzymes highlights the significant influence of structural elements beyond the immediate reactive site on inhibitory specificity. nih.govnih.govcenmed.com

This compound demonstrates potent inhibitory activity against tissue kallikrein, trypsin, chymotrypsin, and neutrophil cathepsin G. nih.govnih.govnih.gov In contrast, antistasin is a selective and potent inhibitor of blood coagulation factor Xa. nih.govcenmed.comnih.govebi.ac.uk Notably, this compound does not inhibit factor Xa or affect blood coagulation in vitro, underscoring a fundamental difference in their interaction mechanisms despite belonging to the same inhibitor family. nih.govnih.govcenmed.comnih.govresearchgate.net

Structurally, this compound is a single-domain protein, while antistasin consists of two homologous domains, each bearing resemblance to this compound. nih.govcenmed.comnih.govebi.ac.ukresearchgate.net The crystal structure of the complex formed between tissue kallikrein and this compound has provided crucial insights into the molecular basis of this compound's specificity. nih.gov This structure reveals that this compound folds into a structure stabilized primarily by disulfide bridges. nih.gov

While the P1 residue of the inhibitor plays a crucial role in interacting with the S1 pocket of the protease's active site (the P1 arginine of this compound binds in a deep, negatively charged pocket of kallikrein) nih.gov, interactions involving residues and regions remote from the scissile bond significantly contribute to specificity. In the this compound-kallikrein complex, interactions extend beyond the canonical P1-S1 engagement. An additional pocket located at the periphery of the kallikrein active site accommodates the side chain of the P4 valine residue of this compound. nih.gov This interaction involving the P4 residue, which is relatively distant from the scissile P1-P1' bond, exemplifies how remote structural elements on the inhibitor can engage with complementary sites on the protease, thereby influencing binding affinity and specificity. nih.gov

The data presented in Table 1 illustrate the differing inhibitory profiles of this compound and antistasin, emphasizing the impact of structural variations outside the reactive site on their target specificity.

InhibitorTarget Proteases InhibitedTarget Proteases Not InhibitedKey Specificity Determinants Mentioned
This compoundTissue kallikrein, Trypsin, Chymotrypsin, Neutrophil Cathepsin G nih.govnih.govnih.govFactor Xa, Blood Coagulation nih.govnih.govcenmed.comnih.govresearchgate.netP4 valine interaction with kallikrein exosite, Absence of antistasin-like exosite nih.govnih.gov
AntistasinFactor Xa nih.govcenmed.comnih.govebi.ac.ukBlood Coagulation (inhibits FXa) nih.govcenmed.comnih.govresearchgate.netPutative exosite interaction in N-terminal domain (residues 15-17) with Factor Xa cenmed.comnih.govebi.ac.ukresearchgate.net

Recombinant Expression and Protein Engineering

Heterologous Expression Systems for Hirustasin Production

Producing sufficient quantities of this compound for research and potential therapeutic use necessitates the use of heterologous expression systems. These systems allow for the production of recombinant this compound outside of its native source.

Yeast (Saccharomyces cerevisiae) as an Expression Host

Saccharomyces cerevisiae, commonly known as baker's yeast, has been successfully employed as an expression host for recombinant this compound production. nih.govnih.govrcsb.org This eukaryotic system offers advantages such as the ability to perform post-translational modifications, which are often crucial for the proper folding and activity of secreted proteins like this compound. preprints.org Recombinant this compound expressed in S. cerevisiae has been shown to be secreted into the growth medium. nih.govnih.gov

Gene Synthesis and Vector Construction Strategies

The production of recombinant this compound in S. cerevisiae involves the synthesis of a gene encoding the this compound protein and its insertion into an appropriate expression vector. A synthetic gene coding for the 55-amino acid this compound protein has been generated using polymerase chain reaction (PCR) with overlapping oligonucleotides. nih.govnih.gov

Vector construction strategies typically involve fusing the synthetic this compound gene to a leader sequence, such as the yeast alpha-factor leader sequence, to direct secretion of the recombinant protein. nih.govgoogle.comnih.gov Preferred expression cassettes for use in yeast have included promoters like CUP1 or GAPDH, the alpha-factor or yeast invertase leader sequence, the this compound gene, and the alpha-factor terminator. google.com Recombinant plasmids containing the this compound expression cassette are constructed, often using shuttle vectors that can replicate in both E. coli and yeast. google.com Techniques like seamless cloning offer alternative, efficient methods for inserting gene fragments into vectors without relying solely on restriction enzymes and ligation. hanbiology.com

Post-Translational Processing and Purification of Recombinant Protein

Following expression in S. cerevisiae, recombinant this compound may undergo post-translational processing. Recombinant this compound secreted by S. cerevisiae has been observed to be mainly in the form of an incompletely processed fusion protein. nih.govnih.govresearchgate.net In vitro processing using a soluble variant of the yeast yscF protease can be employed to obtain the mature this compound protein. nih.govnih.gov

Purification of recombinant this compound is essential to obtain a product of high purity. The processed recombinant this compound has been purified to a purity exceeding 97%. nih.govnih.gov Purification strategies can involve various chromatographic processes, such as ion exchange chromatography, gel filtration chromatography, partition chromatography, and HPLC. google.com N-terminal sequence analysis and electrospray ionization mass spectrometry have been used to confirm the correctly processed N-terminus and the expected amino acid sequence and molecular mass of the recombinant protein. nih.govnih.gov The biological activity of recombinant this compound produced in this manner has been found to be identical to that of the authentic leech protein. nih.govnih.gov

Design and Development of this compound Variants

Protein engineering techniques, such as site-directed mutagenesis and the creation of fusion proteins, are valuable tools for designing and developing this compound variants with potentially altered or enhanced characteristics.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a fundamental technique used to introduce specific, intentional changes to the DNA sequence of a gene, leading to corresponding amino acid substitutions in the expressed protein. uni-tuebingen.denih.govwikipedia.org This method is indispensable for investigating the structure-function relationships of proteins like this compound. uni-tuebingen.denih.govsci-hub.se By altering specific amino acid residues within the this compound sequence, researchers can probe the role of those residues in the inhibitor's folding, stability, and interaction with target proteases such as tissue kallikrein, trypsin, and chymotrypsin (B1334515). nih.govnih.gov Studies on the interaction of this compound with these proteases have investigated complex formation and proteolytic cleavage of the inhibitor to define its reactive site. nih.govnih.gov The putative reactive site of this compound is located at the peptide bond between Arg 30 and Ile 31. nih.govnih.gov

Creation of Fusion Proteins and Hybrid Inhibitors

The creation of fusion proteins and hybrid inhibitors involving this compound offers a strategy to modify its properties or create molecules with novel functions. Fusion proteins can combine the inhibitory domain of this compound with other polypeptides or domains to achieve specific targeting, alter pharmacokinetic properties, or induce uptake into certain compartments. google.com For example, the binding domain of this compound could potentially be combined with chemically synthesized inhibitors to increase stability against proteolysis, or its inhibitory domain could be fused with the binding domain of a different polypeptide to direct its action towards a different substrate or enhance specificity. google.com While the provided search results specifically mention fusion proteins in the context of incomplete processing during yeast expression nih.govnih.govresearchgate.net, the concept of creating designed fusion proteins for therapeutic or research purposes is a common application of protein engineering. Similarly, hybrid inhibitors could involve combining elements of this compound with other inhibitory molecules. google.com

Synthetic Approaches to this compound Production (Chemical Synthesis)

The chemical synthesis of peptides and small proteins is primarily achieved through peptide synthesis methods, most notably solid-phase peptide synthesis (SPPS). This technique, exemplified by the Merrifield synthesis, involves the stepwise addition of protected amino acid residues to a growing peptide chain that is anchored to an insoluble solid support. uniprot.org This approach allows for the synthesis of peptides in a controlled and automated manner.

For a peptide the size of this compound (55 amino acids), chemical synthesis presents certain complexities compared to smaller peptides. The efficiency of coupling reactions at each step and the accumulation of truncated or side products can become significant challenges as the peptide chain lengthens. Purification of the final product to high homogeneity is also more demanding for longer peptides.

Furthermore, this compound contains multiple cysteine residues, which are crucial for forming disulfide bonds that dictate the protein's correct three-dimensional structure and biological activity. ebi.ac.uk Achieving the correct formation of these disulfide bridges during or after chemical synthesis adds another layer of complexity. Incorrect disulfide pairing can lead to misfolded and inactive protein. Strategies for controlled oxidative folding are necessary to ensure the synthesized peptide attains its native conformation.

While chemical synthesis, particularly SPPS, is a recognized method for producing polypeptides, including those related to leech inhibitors uniprot.orgebi.ac.uk, detailed specific protocols, reaction conditions, yields, or purity data specifically for the chemical synthesis of the full-length 55-amino acid this compound were not extensively detailed in the consulted literature. Research findings often focus more on the recombinant expression of this compound or the characterization of the protein itself. rcsb.orgebi.ac.uk

Despite the challenges associated with synthesizing a peptide of this size and complexity chemically, peptide synthesis remains a valuable tool, particularly for creating modified versions of the peptide, incorporating non-natural amino acids, or synthesizing specific peptide fragments for structural or functional studies.

Preclinical Research and Mechanistic Studies

In Vitro Studies of Protease Modulation

In vitro research has established hirustasin as a potent inhibitor of several serine proteases. Notably, it was the first inhibitor of tissue kallikrein (KLK1) to be identified in leeches. nih.govwikipedia.orgebi.ac.ukhu.edu.jofishersci.pt Beyond tissue kallikrein, this compound has demonstrated tight-binding inhibitory activity against trypsin, α-chymotrypsin, and neutrophil cathepsin G. nih.govwikipedia.orgebi.ac.ukhu.edu.jofishersci.ptnih.govciteab.comidrblab.netscite.ai

Studies investigating the interaction of this compound with these proteases have provided insights into its mechanism of inhibition. For instance, during incubation with high concentrations of tissue kallikrein, this compound was observed to be cleaved primarily at the peptide bond between Arginine 30 and Isoleucine 31, which is considered the putative reactive site, resulting in a modified inhibitor. nih.gov Similar cleavage patterns at this site were noted with trypsin, while interaction with chymotrypsin (B1334515) showed slower accumulation of cleaved this compound species. nih.gov These findings suggest that this compound functions as a temporary inhibitor for some of its targets. nih.gov

Quantitative assessments of this compound's inhibitory strength have been performed, demonstrating affinities in the nanomolar range for certain proteases. For example, inhibition constants (Ki) of 13 nM for tissue kallikrein and 2.9 nM for neutrophil cathepsin G have been reported for the respective complexes. fishersci.pt

Despite its structural similarities to antistasin (B1166323), another leech-derived protease inhibitor known for its anticoagulant activity through factor Xa inhibition, this compound does not inhibit blood coagulation in vitro and shows no inhibitory effect on the amidolytic activity of isolated factor Xa. nih.govwikipedia.orgfishersci.ptscite.ai This highlights that structural elements beyond the reactive site sequence significantly influence the specificity of antistasin-type proteinase inhibitors. nih.govfishersci.pt

This compound is a protein consisting of 55 amino acids with a molecular weight of approximately 5866 Da. nih.govhu.edu.jofishersci.pt It is unique among known antistasin-type proteins in that it consists of only one domain. nih.govwikipedia.orgfishersci.pt Sequence analysis has revealed conservation in the spacing of its ten cysteine residues when compared to antistasin. nih.govfishersci.pt

Inhibited ProteaseInhibition Constant (Ki)Reference
Tissue Kallikrein (KLK1)13 nM fishersci.pt
Neutrophil Cathepsin G2.9 nM fishersci.pt
Plasmin138 nM fishersci.pt

Note: this compound also inhibits trypsin and α-chymotrypsin, but specific Ki values were not consistently available across the consulted sources.

In Vivo Mechanistic Investigations in Non-Clinical Models

In vivo studies, often involving the application of medicinal leeches or components of their saliva in non-clinical models, have provided insights into the potential physiological roles and mechanisms of action of this compound within a biological context.

This compound is a natural component of the saliva secreted by medicinal leeches during blood feeding. ebi.ac.ukscite.ainih.govrsc.orgnih.govnih.govguidetopharmacology.orgcenmed.comcenmed.comebi.ac.uklabsolu.ca The complex mixture of bioactive substances in leech saliva facilitates the leech's ability to obtain a blood meal by counteracting the host's defense mechanisms, including hemostasis and inflammation. wikipedia.orglabsolu.ca

While this compound does not directly inhibit key coagulation factors like factor Xa or thrombin in vitro, its inhibition of tissue kallikreins is suggested to play a role in maintaining normal blood pressure in the host and may indirectly influence the intrinsic coagulation process. nih.govnih.gov The tissue kallikrein/kinin system is involved in the regulation of blood pressure and other physiological processes. rsc.orgnih.gov By inhibiting tissue kallikrein, this compound could modulate the release of kinins, thereby contributing to the local physiological effects observed during leech feeding. ebi.ac.uk

This compound has been associated with anti-inflammatory attributes observed in studies of leech saliva. hu.edu.jo The anti-inflammatory effects of leeching are, in part, attributed to the proteinase inhibitors present in the saliva, including this compound and eglins. nih.govnih.gov

The inhibitory activity of this compound against neutrophil cathepsin G is considered a potential mechanism contributing to its anti-inflammatory effects. scite.aicenmed.comebi.ac.uk Neutrophil cathepsin G is a serine protease released by neutrophils during inflammatory responses, and its inhibition can modulate inflammatory processes. nih.govebi.ac.uklabsolu.ca Furthermore, the kallikrein-kinin system is known to be involved in inflammation, and the inhibition of tissue kallikrein by this compound could contribute to anti-inflammatory effects by affecting kinin generation. ebi.ac.ukrsc.orgwikipedia.org

Leech saliva has demonstrated potential antimetastatic effects in preclinical studies, and components such as this compound and bdellins have been implicated in these effects. guidetopharmacology.org Proteases play crucial roles in various aspects of cancer progression, including tumor invasion and metastasis, often through the degradation of the extracellular matrix and modulation of signaling pathways. innexscientific.comlabsolu.ca

Evolutionary and Comparative Molecular Biology

Phylogeny of Antistasin-Type Proteins in Hirudinea

Phylogenetic analyses of antistasin-like proteins in Hirudinea reveal a complex evolutionary landscape. The antistasin-like gene tree suggests multiple origins for some clades of leech antistasin-like proteins, with both leech and non-leech sequences present in certain groups. nih.govresearchgate.net However, there appears to be a single origin for clades containing inhibitors targeting factor Xa and trypsin + leukocyte elastase. nih.govresearchgate.net

Several clades containing leech antistasin-like proteins have been distinguished through phylogenetic analyses. These include the trypsin + leukocyte elastase inhibitors clade, the antistasin (B1166323) clade, the therostasin clade, and additional unnamed clades. researchgate.netnih.gov The presence of antistasin-like proteins in non-blood-feeding invertebrates like cnidarians, mollusks, polychaetes, and oligochaetes suggests that the origin of this protein family significantly predates the evolution of blood feeding in leeches. nih.govresearchgate.netscholaris.ca This indicates a potential functional transition of these proteins in leeches, where they became specialized for inhibiting host hemostasis. scholaris.ca

Within the antistasin superfamily, hirustasin from Hirudo medicinalis has been used as an outgroup in phylogenetic analyses of other leech anticoagulant gene families, such as hirudins and hirudin-like factors, highlighting its distinct evolutionary lineage within the broader context of leech salivary proteins. nih.gov

Gene Duplication and Domain Evolution within Leech Inhibitors

Gene duplication events have played a significant role in the diversification and evolution of leech anticoagulants, including the antistasin-like proteins. mdpi.com This process has likely contributed to the expansion of gene families encoding salivary proteins involved in inhibiting blood coagulation and platelet aggregation in blood-feeding leeches. mdpi.com

This compound is unique among the characterized antistasin-type proteins from leeches in that it consists of a single domain. nih.govmdpi.com In contrast, the prototype antistasin from Haementeria officinalis and ghilanten from Haementeria ghilianii are composed of two tandemly repeated domains. nih.govmdpi.com This difference in domain structure suggests divergent evolutionary paths following gene duplication events. While antistasin and ghilanten, with their two domains, inhibit factor Xa, this compound, with its single domain, primarily inhibits tissue kallikrein, trypsin, chymotrypsin (B1334515), and neutrophil cathepsin G, and does not inhibit factor Xa. nih.govmdpi.commdpi.commdpi.comuniprot.org This highlights how domain evolution, potentially following gene duplication, can lead to functional specialization within a protein family.

Studies on leech genomes, such as that of Hirudinaria bpling and Whitmania pigra, have identified multiple genes encoding homologs of known anticoagulants, including antistasins and this compound superfamily members. mdpi.combiorxiv.orgnih.govresearchgate.net The arrangement of some of these genes in tandem or clusters on scaffolds suggests recent local duplications, many of which are likely lineage-specific. biorxiv.org This expansion of anticoagulant genes underscores their functional significance for leeches and points to positive selection driving their diversification. biorxiv.orgnih.govresearchgate.net

Cross-Species Analysis of this compound Superfamily Members

Cross-species analysis of this compound superfamily members reveals both conserved features and functional divergence. This compound, initially identified in Hirudo medicinalis, has homologs in other leech species, including guamerin and piguamerin from Hirudo nipponia, a guamerin variant from Whitmania edentula, bdellastasin from Hirudo medicinalis, and poecistasin from Hirudinaria manillensis. mdpi.commdpi.commdpi.comresearchgate.net

Despite belonging to the same superfamily and sharing structural similarities, such as a conserved pattern of cysteine residues, these proteins exhibit different protease specificities. nih.govmdpi.commdpi.com For instance, while this compound inhibits tissue kallikrein and trypsin, piguamerin inhibits plasma kallikrein and trypsin but not tissue kallikrein. mdpi.com Bdellastasin inhibits trypsin and plasmin but not factor Xa, thrombin, tissue kallikrein, plasma kallikrein, or chymotrypsin. mdpi.com Guamerin I and II are specific inhibitors of neutrophil and pancreas elastases. mdpi.com Poecistasin inhibits factor XIIa, kallikrein, trypsin, and elastase but not factor Xa or thrombin. mdpi.com

This functional diversity among this compound superfamily members across different leech species is likely a result of evolutionary adaptation related to the specific hemostatic mechanisms of their respective hosts. The reactive site sequence plays a crucial role in determining the specificity of serine protease inhibitors, and variations in this region, along with other structural elements, contribute to the observed differences in target proteases among these related proteins. nih.govmdpi.com

Comparative genomic studies, such as the analysis of the non-hematophagous leech Whitmania pigra, have shown that even non-blood-feeding leeches possess a substantial number of antithrombotic genes, including members of the this compound superfamily. mdpi.comresearchgate.net Unexpectedly, W. pigra was found to have more antithrombotic genes than the blood-feeding Hirudinaria manillensis, suggesting that these genes may have functions beyond blood feeding or that their retention in non-hematophagous species is due to pleiotropic effects. scholaris.camdpi.com The expression levels of these genes can also vary between species, further contributing to functional differences. mdpi.com

Table: Selected Antistasin-Type Proteins and this compound Superfamily Members in Leeches

Protein NameSource Leech SpeciesNumber of DomainsPrimary Target(s)PubChem CID
AntistasinHaementeria officinalis2Factor Xa16213012
GhilantenHaementeria ghilianii2Factor Xa16216141
This compoundHirudo medicinalis1Tissue Kallikrein, Trypsin, Chymotrypsin, Cathepsin G16218106
BdellastasinHirudo medicinalis1Trypsin, Plasmin, Acrosin16213013
PiguamerinHirudo nipponia1Plasma Kallikrein, TrypsinNot Available
Guamerin IHirudo nipponia1Neutrophil Elastase, Pancreas ElastaseNot Available
Guamerin IIWhitmania edentula1ElastaseNot Available
PoecistasinHirudinaria manillensis1Factor XIIa, Kallikrein, Trypsin, ElastaseNot Available
TherostasinTheromyzon tessulatum-Factor Xa16217639

The ongoing research into the genomes and salivary transcriptomes of various leech species continues to unveil the remarkable diversity and complex evolutionary history of this compound and the broader antistasin-like protein family, providing valuable insights into the molecular adaptations for blood feeding and other physiological roles in these organisms.

Advanced Research Methodologies and Future Directions

Advanced Crystallographic Techniques

Advanced crystallographic techniques have been instrumental in determining the three-dimensional structure of hirustasin, providing crucial insights into its inhibitory mechanism. While the structure of this compound in complex with kallikrein was known, solving the structure of free this compound proved challenging for classical methods like molecular replacement. rsc.org This challenge was overcome using ab initio real/reciprocal space iteration methods, specifically the Shake-and-Bake algorithm implemented in programs like SHELXD, utilizing high-resolution diffraction data (1.2 Å and 1.4 Å). rsc.orgwikipedia.orghu.edu.jonih.gov The structure was also independently solved using maximum likelihood methods from a single pseudo-symmetric gold derivative. rsc.org

The 1.2 Å crystal structure of free this compound revealed that, despite being heavily cross-linked by ten disulfide bridges, the protein possesses intrinsic flexibility. rsc.orguni.lu A comparison between the free and kallikrein-bound structures demonstrated that binding to the protease induces a hinge-bending motion between this compound's two subdomains. rsc.org This conformational change is accompanied by the isomerization of a cis proline residue to the trans conformation and repositioning of residues in the P3, P4, and P5 positions to facilitate interaction with the protease. rsc.orgnih.gov These findings underscore that the flexibility of this compound is essential for achieving an optimal fit with its target proteases, challenging static lock-and-key models of inhibitor design. rsc.org The successful application of ab initio methods in solving the this compound structure highlights their potential for determining the structures of small proteins from native data without the need for heavy-atom derivatives, provided atomic resolution data is available. wikipedia.orghu.edu.jonih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations play a vital role in complementing experimental data and providing a deeper understanding of this compound's interactions and dynamics. These methods are often used in conjunction with crystallographic data to refine and validate structural models. wikipedia.org

Molecular docking studies are employed to predict the binding modes and affinities of this compound or this compound-based molecules to target proteases. For instance, docking studies on antistasin (B1166323), a related inhibitor with structural resemblance to this compound, have helped elucidate how different domains interact with Factor Xa, contributing to the understanding of specificity. ebi.ac.uk

Molecular dynamics simulations are crucial for studying the dynamic behavior of this compound and its complexes in a simulated physiological environment. Unlike static docking which provides a single binding pose, MD simulations account for thermal fluctuations and conformational changes in both the inhibitor and the protease, offering a more accurate representation of the binding process and enabling the estimation of interaction energies. nih.govnih.gov Computational schemes often combine molecular docking to propose initial binding poses followed by MD simulations to refine these poses and calculate binding free energies, providing valuable insights into the stability and strength of the interaction. nih.govnih.gov These computational approaches are essential tools for understanding the molecular basis of this compound's inhibitory activity and for guiding the design of modified inhibitors.

Emerging Omics Approaches

Emerging omics approaches, particularly proteomics and transcriptomics, are providing a comprehensive view of the complex mixture of bioactive compounds present in leech saliva, including this compound. A combination of transcriptomics and proteomics is a powerful strategy for analyzing leech salivary proteins, enabling the identification of protein sequences and the discovery of novel bioactive molecules. frontiersin.orgnih.govcenmed.com

Transcriptomic analysis of leech salivary glands has led to the identification of a vast array of genes encoding for various proteins, including numerous protease inhibitors like this compound, as well as proteins with potential anticoagulant, anti-inflammatory, antibacterial, and anti-tumor activities. ebi.ac.uklabsolu.ca Linked proteomic and transcriptomic datasets are invaluable for correlating gene expression with the presence and abundance of specific proteins in the saliva, offering insights into the regulatory mechanisms of salivary protein production. frontiersin.orgcenmed.com These omics studies contribute significantly to expanding the knowledge of the molecular composition of leech saliva and the biological processes occurring within the salivary glands, laying the groundwork for further research on individual components like this compound and the potential discovery of uncharacterized proteins with therapeutic potential.

Strategies for Novel Protease Inhibitor Design Based on this compound Scaffold

The detailed structural and functional characterization of this compound serves as a valuable foundation for the rational design of novel protease inhibitors. This compound belongs to the antistasin-type family of serine protease inhibitors, characterized by a specific fold and disulfide connectivity. citeab.commdpi.comrsc.org Understanding the canonical binding mechanism of this compound to its target proteases, such as the interaction of its P1 arginine residue within the protease's S1 pocket, is critical for design efforts. wikipedia.orgfishersci.no

The intrinsic flexibility of the this compound scaffold, as revealed by crystallographic studies, is a key feature to consider in inhibitor design. rsc.orgnih.gov Designing inhibitors that can adopt the necessary conformational changes upon binding can enhance affinity and specificity. Strategies for novel inhibitor design can involve modifying the reactive site loop of the this compound scaffold to target different proteases based on their substrate specificity. cenmed.com Furthermore, leveraging knowledge of protease exosites, regions outside the active site that can contribute to binding specificity and affinity, can lead to the design of inhibitors with improved selectivity. ebi.ac.ukwikipedia.org While direct examples of de novo design of inhibitors solely based on the this compound scaffold are not extensively detailed in the provided sources, the wealth of structural and functional data on this compound and its interactions with various proteases provides the essential blueprint and principles for such rational design approaches aimed at creating new therapeutic agents with tailored protease inhibitory profiles.

Exploration of Uncharacterized Biological Activities

Beyond its well-established roles as an inhibitor of tissue kallikrein, trypsin, chymotrypsin (B1334515), and neutrophil cathepsin G, the exploration of uncharacterized biological activities of this compound and other leech salivary components is an ongoing area of research. nih.govfrontiersin.orgebi.ac.ukciteab.commdpi.comscite.ai Leeches secrete a complex cocktail of bioactive molecules, many of which remain to be fully characterized in terms of their functions. ebi.ac.uknih.gov

Preliminary studies suggest that this compound may have roles beyond direct protease inhibition, including potential involvement in the regulation of blood pressure and improvement of hypertension-related factors. nih.gov Furthermore, research has indicated that this compound might possess antimetastatic effects, suggesting a potential role in cancer biology. nih.govnih.gov

The comprehensive analysis of leech saliva using omics technologies is continuously revealing novel proteins and peptides, expanding the list of potential bioactive compounds. frontiersin.orgebi.ac.uklabsolu.ca Future research directions include the systematic screening of this compound for activity against a wider range of biological targets and in various disease models to uncover its full therapeutic potential. Genome-level studies of leech species can also provide clues about the diversity of bioactive proteins present and guide the investigation of their functions. nih.gov

Further Elucidation of Biosynthetic Pathways

Understanding the biosynthetic pathways responsible for the production of this compound in the salivary glands of Hirudo medicinalis is crucial for potential recombinant production and further research. While the exact mechanisms of leech saliva secretion and the detailed biosynthetic route for this compound are not yet fully elucidated, ongoing research using omics approaches provides valuable insights. cenmed.com

Transcriptomic and proteomic studies of leech salivary glands identify the genes and proteins involved in saliva production, including the precursor molecules and enzymes potentially involved in the synthesis and modification of this compound. frontiersin.orgcenmed.comebi.ac.uklabsolu.ca The availability of the draft genome of Hirudo medicinalis offers a genomic resource for identifying the genes encoding this compound and other salivary proteins, as well as regulatory elements involved in their expression. nih.gov

Future research will focus on integrating genomic, transcriptomic, and proteomic data to reconstruct the complete biosynthetic pathway of this compound, from gene transcription and translation to post-translational modifications, folding, and secretion. This will likely involve techniques such as gene cloning, expression studies, and enzyme characterization. Elucidating these pathways will not only enhance the understanding of leech biology but also facilitate the efficient production of recombinant this compound and its variants for therapeutic applications.

Q & A

Basic: What structural features of hirustasin determine its specificity for target proteases like C1r?

Methodological Answer:
To identify critical structural determinants, use molecular modeling tools (e.g., Modeller, PyMOL) to analyze this compound-protease complexes. Focus on residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. Experimental validation via site-directed mutagenesis can confirm functional residues. For example, threading peptides onto this compound coordinates (as in C1r studies) reveals binding interfaces . Pair this with X-ray crystallography or NMR to resolve atomic-level details .

Basic: Which experimental techniques are optimal for quantifying this compound’s binding kinetics and affinity?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time association/dissociation rates. Optimize ligand immobilization and buffer conditions to minimize nonspecific binding.
  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters (ΔG, ΔH, ΔS). Include blank injections to account for dilution heat.
  • Fluorescence-Based Assays: Use Förster Resonance Energy Transfer (FRET) for high-throughput screening.
    Ensure replicates (n ≥ 3) and validate with orthogonal methods to reduce experimental bias .

Advanced: How can molecular dynamics (MD) simulations resolve discrepancies in reported substrate specificities of this compound?

Methodological Answer:
Run MD simulations (≥100 ns) under physiological conditions to assess conformational stability and binding free energy (e.g., MM/GBSA analysis). Compare trajectories across substrate complexes (e.g., C1r vs. kallikrein) to identify dynamic determinants of specificity. Address contradictions by simulating alternative binding modes or post-translational modifications observed in conflicting studies .

Advanced: How to structure a PICOT research question for comparative studies of this compound vs. synthetic protease inhibitors?

Methodological Answer:
Apply the PICOT framework :

  • P (Population): Protease targets (e.g., C1r in complement activation).
  • I (Intervention): this compound concentration/dosage.
  • C (Comparison): Synthetic inhibitor (e.g., DX-9065a).
  • O (Outcome): Inhibition efficiency (IC50, Ki).
  • T (Time): Incubation duration (e.g., 24-hour kinetics).
    Example: “In C1r-mediated complement activation (P), how does this compound (I) compare to DX-9065a (C) in reducing proteolytic activity (O) over 24 hours (T)?” .

Advanced: What methodological approaches resolve contradictions in this compound’s inhibitory activity across experimental setups?

Methodological Answer:

  • Triangulation: Use orthogonal assays (e.g., fluorogenic substrates vs. FRET) to cross-validate results.
  • Standardization: Replicate studies under controlled pH, temperature, and ionic strength.
  • Meta-Analysis: Pool data from multiple studies to identify confounding variables (e.g., batch-to-batch purity variations).
  • Error Analysis: Quantify systematic bias (e.g., via Bland-Altman plots) and adjust statistical models accordingly .

Basic: What key controls are essential in designing assays to measure this compound’s biological activity?

Methodological Answer:

  • Positive Controls: Known inhibitors (e.g., leupeptin for serine proteases).
  • Negative Controls: Vehicle-only (e.g., buffer without this compound).
  • Internal Standards: Reference IC50 values from published studies.
  • Purity Validation: Use HPLC or mass spectrometry to confirm this compound purity (>95%) and avoid batch variability .

Advanced: How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound’s therapeutic potential?

Methodological Answer:

  • Feasible: Align with available tools (e.g., C1r knockout models for in vivo studies).
  • Novel: Investigate understudied targets (e.g., this compound’s role in non-complement pathways).
  • Relevant: Link to diseases with dysregulated proteolysis (e.g., hereditary angioedema).
  • Ethical: Adhere to institutional guidelines for animal/human studies.
    Example: “Does this compound (I) reduce bradykinin production (O) in C1r-deficient murine models (P) compared to wild-type (C) over 7 days (T)?” .

Basic: What are the best practices for characterizing novel this compound analogs in terms of purity and structural identity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (error < 2 ppm).
  • NMR Spectroscopy: Assign peaks for structural elucidation (e.g., 2D COSY, NOESY).
  • HPLC-UV/RI: Assess purity (>95%) with dual detection.
  • Elemental Analysis: Validate stoichiometry for novel synthetic analogs.
    Document all data in supplementary information for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.